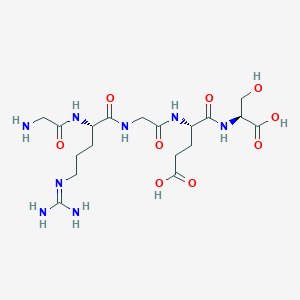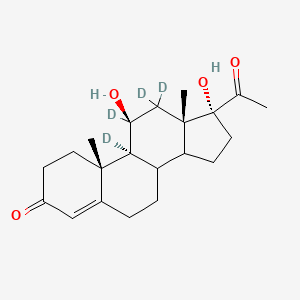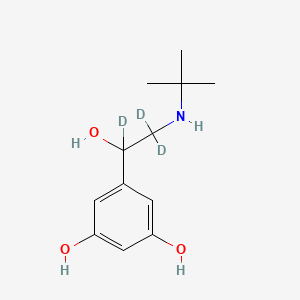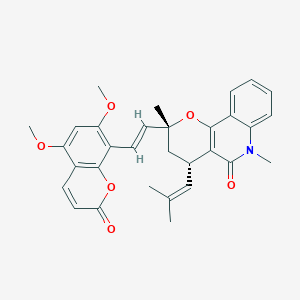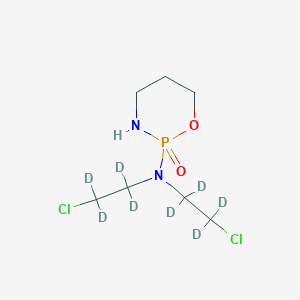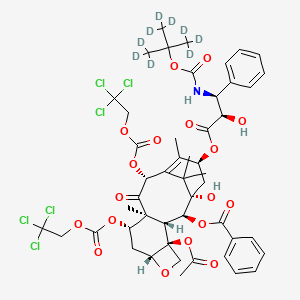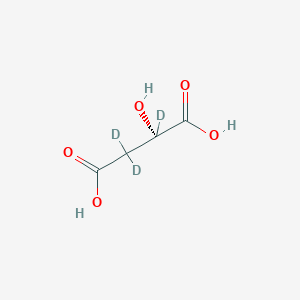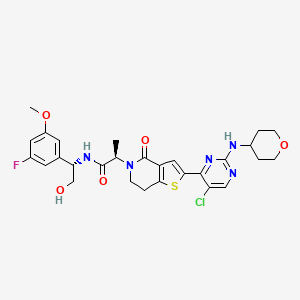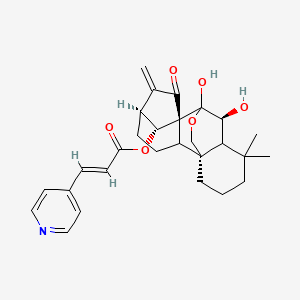![molecular formula C32H55N5O7 B12422780 cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] is a cyclic peptide composed of N-methyl-alanine, beta-alanine, D-oleucine, alpha-methyl-proline, alpha-methyl-isoleucine, and N-methyl-valine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by high-dilution conditions to prevent intermolecular reactions.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] can undergo oxidation reactions, particularly at the methionine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide, if any.
Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiols or disulfide-free peptides.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its stability and resistance to proteolytic enzymes, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its stability and bioavailability.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclo[D-N(Me)Ala-Bala-D-Oleu-Pro-Ile-N(Me)Val]
- Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-aMeaIle-N(Me)Ile]
- Cyclo[Dl-Ala-Unk-N(Me)Ala-Unk-Gly-N(Me)Leu-Gly-N(Me)Val-N(Me)Phe]
Uniqueness
Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] is unique due to its specific sequence and cyclic structure, which confer enhanced stability and resistance to enzymatic degradation compared to linear peptides
Propriétés
Formule moléculaire |
C32H55N5O7 |
|---|---|
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14,16,19-pentamethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C32H55N5O7/c1-12-21(6)32(9)30(43)36(11)25(20(4)5)28(41)35(10)22(7)26(39)33-16-14-24(38)44-23(18-19(2)3)27(40)37-17-13-15-31(37,8)29(42)34-32/h19-23,25H,12-18H2,1-11H3,(H,33,39)(H,34,42)/t21-,22-,23+,25-,31-,32-/m0/s1 |
Clé InChI |
XMKZYWLIQUJHIT-NSIJXKKGSA-N |
SMILES isomérique |
CC[C@H](C)[C@]1(C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@]2(C(=O)N1)C)CC(C)C)C)C)C(C)C)C)C |
SMILES canonique |
CCC(C)C1(C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2(C(=O)N1)C)CC(C)C)C)C)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


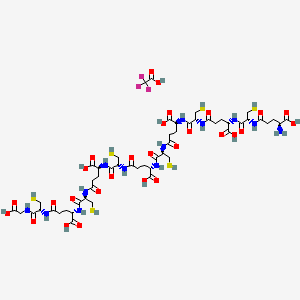
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
